Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[b]thiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the methoxycarbonyl group: This step involves the esterification of the carboxylic acid group on the benzo[b]thiophene ring using methanol and a suitable acid catalyst.
Coupling with piperazine: The benzo[b]thiophene derivative is then coupled with piperazine through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The benzo[b]thiophene core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar in structure but lacks the piperazine and sulfonyl groups.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Another related compound with a simpler structure.
Uniqueness
Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and sulfonyl group enhances its solubility and bioavailability, making it a more effective pharmaceutical candidate compared to simpler benzo[b]thiophene derivatives.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S2/c1-3-34-24(30)26-12-14-27(15-13-26)36(31,32)17-10-8-16(9-11-17)22(28)25-20-18-6-4-5-7-19(18)35-21(20)23(29)33-2/h4-11H,3,12-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGKGYHZOBAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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